molecular formula C23H30O6 B1672531 Fenprostaleno CAS No. 69381-94-8

Fenprostaleno

Cat. No. B1672531
CAS RN: 69381-94-8
M. Wt: 402.5 g/mol
InChI Key: BYNHBQROLKAEDQ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenprostalene is a compound with the molecular formula C23H30O6 . It is also known by other names such as Bovilene and Synchrocept B . It has a molecular weight of 402.5 g/mol . It is a small molecule and is approved for veterinary use .


Molecular Structure Analysis

The molecular structure of Fenprostalene is represented by the InChI and SMILES notations . The InChI notation is InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t17-,19-,20-,21+,22-/m0/s1 . The Canonical SMILES notation is COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O .


Physical And Chemical Properties Analysis

Fenprostalene has a molecular weight of 402.5 g/mol and a molecular formula of C23H30O6 . Other physical and chemical properties specific to Fenprostalene are not detailed in the available resources.

Scientific Research Applications

Fenprostalene-Induced Abortion in Bitches

A study by Hori, Akikawa, Kawakami, and Tsutsui (2002) examined the effects of fenprostalene, a long-acting prostaglandin F2alpha analogue, on inducing abortion in bitches. Administered subcutaneously at various dosages, fenprostalene led to a dose-dependent abortifacient effect, correlated with a decrease in plasma progesterone concentration. The research suggests that fenprostalene can induce abortion during mid-pregnancy in bitches, potentially altering the timing of subsequent estrus and conception rates (Hori, Akikawa, Kawakami, & Tsutsui, 2002).

Effects on Canine Corpus Luteum and Estrus

In another study by the same authors in 2002, fenprostalene's impact on the canine corpus luteum and subsequent estrus recurrence was investigated. This study found that administering fenprostalene led to early regression of the corpus luteum and shortened the time to subsequent estrus in female beagles. These findings highlight the drug's potential for influencing canine reproductive cycles (Hori, Akikawa, Kawakami, & Tsutsui, 2002).

Luteolytic Effects in Buffalo Cows

Smith (2021) conducted a study on the luteolytic effects of fenprostalene for estrus synchronization in postpartum buffalo cows. The study demonstrated that fenprostalene effectively induced estrus in water buffaloes, with no significant difference in luteolytic potency compared to another prostaglandin, lutalyze. These findings suggest fenprostalene's utility in managing reproductive cycles in large mammals (Smith, 2021).

Pituitary Hormone Responses to Luteal Regression

Hori, Kawakami, and Tsutsui (2004) explored the effects of fenprostalene on luteal regression and subsequent pituitary hormone responses. The administration of fenprostalene induced a rapid decrease in plasma progesterone levels and affected the secretion of pituitary hormones, suggesting that the canine corpus luteum is maintained by prolactin rather than luteinizing hormone. This study adds to the understanding of how fenprostalene influences hormonal regulation in canines (Hori, Kawakami, & Tsutsui, 2004).

Scientific Research Applications of Fenprostalene

Fenprostalene-Induced Abortion in Bitches

Hori, Akikawa, Kawakami, and Tsutsui (2002) conducted a study on fenprostalene, a prostaglandin F2alpha analogue, to investigate its effects on inducing abortion in bitches. The administration of fenprostalene was found to be dose-dependent and effective in inducing abortion, with changes observed in plasma progesterone concentration, interval between treatment and subsequent estrus, and conception rate at that estrus. This study indicates fenprostalene's potential use in veterinary reproductive management (Hori, Akikawa, Kawakami, & Tsutsui, 2002).

Effects on Canine Corpus Luteum and Estrus Recurrence

In another study by the same group of authors in 2002, the impact of fenprostalene on the canine corpus luteum and subsequent estrus recurrence was evaluated. They discovered that fenprostalene administration resulted in early regression of the corpus luteum, reduced peripheral blood progesterone levels, and shortened the time to the subsequent estrus. This research contributes to understanding fenprostalene's role in altering reproductive cycles in canines (Hori, Akikawa, Kawakami, & Tsutsui, 2002).

Use in Luteolytic Effects in Buffalo Cows

Smith (2021) explored the luteolytic effects of fenprostalene for estrus synchronization in postpartum buffalo cows. The study showed fenprostalene's efficacy in inducing estrus, demonstrating its potential use in managing reproductive cycles in larger mammals (Smith, 2021).

Fenprostalene's Impact on Pituitary Hormones

A study by Hori, Kawakami, and Tsutsui (2004) focused on fenprostalene's effect on luteal regression and the responses of pituitary hormones in canines. They found that fenprostalene administration led to a rapid decrease in plasma progesterone levels, which in turn influenced the secretion of pituitary hormones. This research provides insights into the hormonal mechanisms influenced by fenprostalene in canine reproductive systems (Hori, Kawakami, & Tsutsui, 2004).

Safety And Hazards

Specific safety and hazard information for Fenprostalene is not available in the resources .

Future Directions

The future directions of Fenprostalene are not explicitly mentioned in the available resources .

properties

InChI

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNHBQROLKAEDQ-CNDPCGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC=C=CC[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenprostaleno

CAS RN

69381-94-8
Record name Fenprostalene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069381948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenprostalene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenprostalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPROSTALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8I39OJF4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenprostaleno
Reactant of Route 2
Fenprostaleno
Reactant of Route 3
Fenprostaleno
Reactant of Route 4
Fenprostaleno
Reactant of Route 5
Fenprostaleno
Reactant of Route 6
Fenprostaleno

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.